Ethyl 1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the nitrophenyl group and the triazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of ethyl 2-nitrophenylhydrazinecarboxylate with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of new chemical entities.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate
- Ethyl 1-(2-aminophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate
- Ethyl 1-(2-chlorophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate
Uniqueness
Ethyl 1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
Ethyl 1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a compound that falls within the category of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound based on available research findings, including its antibacterial and anticancer properties, synthesis methods, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N4O5 with a molecular weight of approximately 278.22 g/mol. The compound features a triazole ring and a nitrophenyl group, which are crucial for its biological activity. The presence of the nitrophenyl group can significantly influence its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Condensation Reactions : Combining appropriate precursors to form the triazole ring.
- Nitration : Introducing the nitro group onto the phenyl ring.
- Carboxylation : Adding the carboxylate functional group to complete the structure.
These synthetic strategies allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Antibacterial Activity
Triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various bacterial strains. For example:
- Screening Results : Compounds with triazole rings have shown effectiveness against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.
In one study, derivatives of 1,2,4-triazoles were tested against a panel of bacteria, revealing that modifications in the nitrophenyl group can enhance antibacterial activity significantly .
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Triazole Derivative A | Bacillus subtilis | 5 µg/mL |
Triazole Derivative B | E. coli | 10 µg/mL |
Ethyl 1-(2-nitrophenyl)-5-oxo Triazole | S. aureus | 8 µg/mL |
Anticancer Activity
Recent studies have also explored the anticancer potential of triazole derivatives. This compound has shown promise in inhibiting cancer cell proliferation:
- Cell Lines Tested : K562 (chronic myeloid leukemia) and CCRF-SB (acute lymphoblastic leukemia).
In vitro assays demonstrated that certain derivatives exhibit cytotoxic effects at low concentrations. For instance:
Compound | Cell Line | CC50 (µM) |
---|---|---|
Ethyl Triazole Derivative | K562 | 13.6 ± 0.3 |
Ethyl Triazole Derivative | CCRF-SB | 112 ± 19 |
These findings suggest that modifications to the triazole structure can lead to enhanced anticancer properties .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its chemical structure:
- Nitrophenyl Group : The position and nature of substituents on the phenyl ring can alter the compound's reactivity and binding affinity to biological targets.
Research indicates that ortho-substituted triazoles may exhibit different pharmacological profiles compared to para or meta substitutions due to electronic effects and steric hindrance .
Properties
Molecular Formula |
C11H10N4O5 |
---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
ethyl 1-(2-nitrophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C11H10N4O5/c1-2-20-10(16)9-12-11(17)14(13-9)7-5-3-4-6-8(7)15(18)19/h3-6H,2H2,1H3,(H,12,13,17) |
InChI Key |
LBHXUHQWERTKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)N1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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